molecular formula C16H12BrNO2 B081108 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate CAS No. 10473-74-2

1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate

Cat. No. B081108
CAS RN: 10473-74-2
M. Wt: 330.17 g/mol
InChI Key: JBRPLHGXXKJGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of propargyl alcohol and has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate has been found to have a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. It has also been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate in lab experiments is its potency. This compound has been found to be highly effective at inducing apoptosis in cancer cells, making it a valuable tool for researchers studying cancer. However, one limitation of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its potential use in certain applications.

Future Directions

There are several future directions that could be pursued in the study of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate. One potential area of interest is in the development of new cancer therapies based on this compound. Researchers could explore different formulations and delivery methods to optimize the efficacy and safety of this compound in the treatment of cancer. Another area of interest is in the development of new antimicrobial agents based on this compound. By further exploring its antimicrobial properties, researchers could identify new targets for the development of novel antibiotics and antifungal agents.

Synthesis Methods

The synthesis of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate can be achieved through several methods. One common method involves the reaction of p-bromobenzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with carbonyl diimidazole to form the carbamate derivative.

Scientific Research Applications

1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been found to possess potent anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

10473-74-2

Product Name

1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol carbamate

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate

InChI

InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19)

InChI Key

JBRPLHGXXKJGFE-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N

synonyms

1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate

Origin of Product

United States

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